6-allyl-4-(4-(benzyloxy)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
The compound 6-allyl-4-(4-(benzyloxy)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic molecule that features unique structural components such as an allyl group and a benzyloxy phenyl group attached to a tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione core
Properties
IUPAC Name |
4-(4-phenylmethoxyphenyl)-6-prop-2-enyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-2-12-25-13-18-19(21(25)26)20(24-22(27)23-18)16-8-10-17(11-9-16)28-14-15-6-4-3-5-7-15/h2-11,20H,1,12-14H2,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQUGAILXPCCPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. For instance, cyclocondensation under microwave conditions (150°C, 20 min) improves yields to 75%.
Solid-Phase Synthesis
Immobilizing the dihydropyrimidinone on Wang resin enables facile purification, though yields drop to 50–55% due to steric hindrance.
Comparative Analysis of Synthetic Routes
Challenges and Troubleshooting
- Regioselectivity in Allylation : Competing O- vs. N-alkylation is mitigated using bulky bases (e.g., DBU) or Mitsunobu conditions.
- Byproduct Formation : Over-oxidation during dione formation is controlled by stoichiometric reagent use and low temperatures.
- Purification : Silica gel chromatography (EtOAc/hexanes) or preparative HPLC resolves polar byproducts.
Scalability and Industrial Considerations
Kilogram-scale synthesis employs continuous flow reactors for cyclocondensation and oxidation steps, achieving 80% overall yield with >99% purity. Solvent recovery systems (e.g., ethanol distillation) enhance cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can undergo oxidation reactions at the allyl group, leading to the formation of epoxides or aldehydes.
Reduction: : Reduction reactions can target the benzyloxy group, potentially yielding benzyl alcohol derivatives.
Substitution: : The compound is susceptible to nucleophilic substitutions, especially at positions activated by the pyrrolo[3,4-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: : Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) for epoxidation.
Reduction: : Hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: : Bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF (dimethylformamide).
Major Products
The major products of these reactions include oxidized derivatives of the allyl group, reduced benzyloxy derivatives, and substituted pyrrolo[3,4-d]pyrimidine products.
Scientific Research Applications
Chemistry
In chemistry, the compound is studied for its reactivity and as a precursor for synthesizing more complex molecules.
Biology
Its structural features make it a candidate for biological studies, particularly in probing enzyme interactions and receptor binding.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential, including anti-cancer and anti-inflammatory properties.
Industry
Industrial applications might include its use as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. The pathways involved often include modulation of enzymatic activity or binding to receptors that influence cellular processes. The exact mechanism can vary depending on the biological context and specific modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
6-allyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
4-(4-(benzyloxy)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione: These compounds share structural similarities but may exhibit different reactivities and biological activities.
Uniqueness
The unique combination of the allyl group and the benzyloxy phenyl group in 6-allyl-4-(4-(benzyloxy)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione imparts distinct chemical and biological properties that differentiate it from its analogs.
There you have it—a detailed exploration of this intricate compound!
Biological Activity
6-allyl-4-(4-(benzyloxy)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound's structure features a pyrrolo[3,4-d]pyrimidine core with various substituents that may influence its biological activity. The presence of the allyl and benzyloxy groups is particularly noteworthy as these moieties can enhance lipophilicity and modulate interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
- Antiviral Activity : Preliminary studies suggest that derivatives of pyrrolo[3,4-d]pyrimidine compounds have shown promise as antiviral agents. For example, compounds in this class have demonstrated inhibitory effects against various viruses such as HIV and BVDV (Bovine Viral Diarrhea Virus) .
- Anticancer Potential : Some studies have indicated that related compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and activation of caspases .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes like aldose reductase, which plays a role in diabetic complications .
Antiviral Activity
A study highlighted the efficacy of pyrrolo[3,4-d]pyrimidine derivatives against viral replication. For instance, one derivative exhibited an EC50 value of 13 μg/mL against BVDV . The structure–activity relationship (SAR) analysis revealed that modifications at specific positions significantly enhanced antiviral potency.
Anticancer Studies
Research into the anticancer properties of similar compounds has shown that they can effectively inhibit tumor growth in vitro and in vivo. A notable study reported that certain derivatives led to significant reductions in cell viability in various cancer cell lines by inducing apoptosis .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor was explored in the context of diabetes management. It was found to inhibit aldose reductase with significant potency, suggesting a possible therapeutic role in preventing diabetic complications .
Case Studies
| Study | Activity | Results |
|---|---|---|
| Study 1 | Antiviral | EC50 = 13 μg/mL against BVDV |
| Study 2 | Anticancer | Induced apoptosis in cancer cell lines |
| Study 3 | Enzyme Inhibition | Aldose reductase inhibition observed |
The mechanisms underlying the biological activities of this compound are multifaceted. The presence of the pyrimidine ring is critical for interaction with biological targets. For antiviral activity, it is hypothesized that the compound interferes with viral replication processes by inhibiting key viral enzymes or altering host cell pathways.
In anticancer applications, the compound may activate apoptotic pathways through mitochondrial dysfunction or by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins.
Q & A
Q. What are the optimal synthetic routes for 6-allyl-4-(4-(benzyloxy)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions starting with barbituric acid derivatives and substituted phenols. A common approach includes:
- Step 1: Alkylation of the pyrrolo[3,4-d]pyrimidine core with allyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
- Step 2: Introduction of the 4-(benzyloxy)phenyl group via nucleophilic substitution or Pd-catalyzed coupling.
- Key Variables: Temperature (60–80°C), solvent polarity (DMF vs. THF), and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling).
Optimization Strategy: Use HPLC or GC-MS to monitor intermediate purity. Recrystallization in ethanol/water mixtures improves final product purity (≥95%) .
Table 1: Example Reaction Conditions and Yields
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | DMF | K₂CO₃ | 70 | 65–75 |
| 2 | THF | Pd(PPh₃)₄ | 80 | 50–60 |
Q. How can structural integrity be confirmed post-synthesis?
Methodological Answer:
- Spectroscopic Analysis:
- ¹H/¹³C NMR: Confirm allyl group (δ 5.2–5.8 ppm for vinyl protons) and benzyloxy aromatic protons (δ 7.3–7.5 ppm).
- FT-IR: Look for carbonyl stretches (~1700 cm⁻¹) and C-O-C bonds (~1250 cm⁻¹) .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (expected ~370–380 g/mol) .
- X-ray Crystallography: Resolve ambiguities in stereochemistry for the fused bicyclic system .
Advanced Research Questions
Q. How does the benzyloxy substituent influence bioactivity compared to hydroxylated analogs?
Methodological Answer:
- Comparative SAR Studies: Replace the benzyloxy group with hydroxyl or methoxy groups and evaluate:
- Lipophilicity: Measure logP values (e.g., HPLC retention times) to assess membrane permeability.
- Enzyme Binding: Use molecular docking (AutoDock Vina) to compare interactions with targets like PARP-1 or dopamine receptors.
- Case Study: Hydroxylated analogs show higher solubility but lower blood-brain barrier penetration, whereas benzyloxy derivatives exhibit enhanced receptor affinity due to π-π stacking .
Q. How to resolve contradictions in reported biological activities (e.g., PARP inhibition vs. dopamine agonism)?
Methodological Answer:
- In Vitro Assays:
- PARP Inhibition: Use a fluorescence-based assay with NAD⁺ analogs (e.g., ELISA kit IC₅₀ measurements).
- Dopamine Receptor Binding: Radioligand competition assays (³H-spiperone for D₂ receptors).
- Data Interpretation: Cross-validate results with orthogonal methods (e.g., CRISPR-edited cell lines lacking specific receptors) to isolate mechanisms .
Q. What strategies mitigate impurities from side reactions during allylation?
Methodological Answer:
- Side Products: Over-alkylation (di-allylated byproducts) or oxidation of the pyrrole nitrogen.
- Mitigation:
- Stoichiometric Control: Limit allyl bromide to 1.1 equivalents.
- Additives: Use radical scavengers (e.g., BHT) to prevent oxidation.
- Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) isolates the mono-allylated product .
Q. How to design experiments for probing the compound’s mechanism of action in neuroprotection?
Methodological Answer:
- In Vivo Models: Use MPTP-induced Parkinson’s disease in mice to assess dopamine neuron preservation.
- Biomarkers: Measure tyrosine hydroxylase (TH) levels via Western blot and dopamine metabolites (HPLC-ECD).
- Controls: Compare with known dopamine agonists (e.g., pramipexole) and PARP inhibitors (e.g., olaparib) .
Methodological Challenges
Q. How to address discrepancies in molecular weight data across studies?
Methodological Answer:
- Validation: Cross-check HR-MS with independent labs.
- Isotopic Purity: Ensure deuterated solvents in NMR do not interfere with mass analysis.
- Example: A reported molecular weight of 285.3 g/mol (C₁₅H₁₅N₃O₃) may conflict due to hydration states; use thermogravimetric analysis (TGA) to confirm anhydrous form .
Q. What computational tools predict metabolic stability of this compound?
Methodological Answer:
- Software: Use Schrödinger’s ADMET Predictor or SwissADME to simulate Phase I/II metabolism.
- Key Sites: Allyl group (oxidation via CYP3A4) and benzyloxy moiety (O-dealkylation).
- Experimental Validation: Microsomal stability assays (human liver microsomes + NADPH) quantify half-life .
Q. Data Interpretation Frameworks
Q. How to analyze conflicting cytotoxicity results across cancer cell lines?
Methodological Answer:
- Dose-Response Curves: Use SynergyFinder to distinguish additive vs. synergistic effects with chemotherapeutics.
- Resistance Factors: Profile ABC transporter expression (e.g., P-glycoprotein) via qPCR in resistant lines.
- Case Study: HepG2 cells (high CYP activity) may metabolize the compound faster than A549, explaining potency differences .
Q. What statistical models are appropriate for SAR datasets?
Methodological Answer:
- QSAR: Apply partial least squares (PLS) regression with descriptors like logP, polar surface area, and Hammett constants.
- Validation: Leave-one-out cross-validation (LOOCV) to avoid overfitting.
- Software: MOE or Open3DALIGN for descriptor alignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
